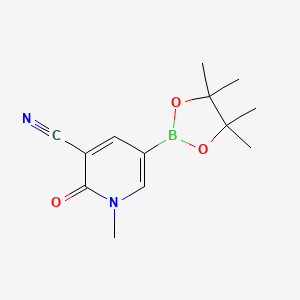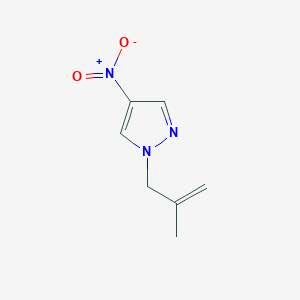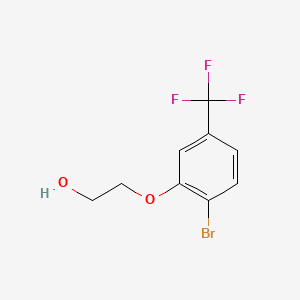
2-(2-Bromo-5-(trifluoromethyl)phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol typically involves the reaction of 2-bromo-5-(trifluoromethyl)phenol with an appropriate ethylene oxide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a less reactive compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 2-(2-bromo-5-(trifluoromethyl)phenoxy)acetaldehyde or 2-(2-bromo-5-(trifluoromethyl)phenoxy)acetone.
Reduction: Formation of 2-(2-hydroxy-5-(trifluoromethyl)phenoxy)ethan-1-ol.
Substitution: Formation of 2-(2-substituted-5-(trifluoromethyl)phenoxy)ethan-1-ol derivatives.
Scientific Research Applications
2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(trifluoromethyl)phenol
- 2-(2-bromo-5-(trifluoromethyl)phenoxy)acetaldehyde
- 2-(2-bromo-5-(trifluoromethyl)phenoxy)acetone
Uniqueness
2-(2-bromo-5-(trifluoromethyl)phenoxy)ethan-1-ol is unique due to the combination of its bromine, trifluoromethyl, and phenoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8BrF3O2 |
|---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
2-[2-bromo-5-(trifluoromethyl)phenoxy]ethanol |
InChI |
InChI=1S/C9H8BrF3O2/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5,14H,3-4H2 |
InChI Key |
RCWYNXGTZRQNIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7,7-dimethyl-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B13925098.png)
![6-Methyl-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B13925104.png)
![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
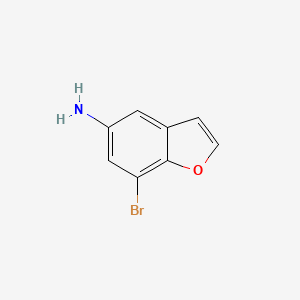

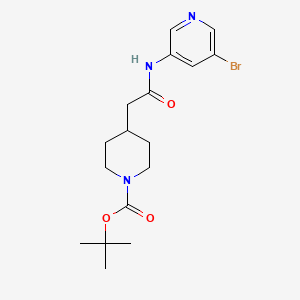
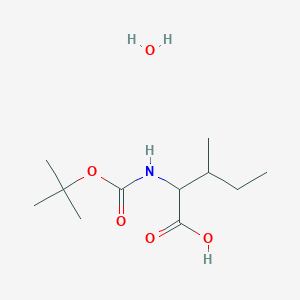
![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
![2,7-Diazaspiro[4.4]nonane-1,8-dione](/img/structure/B13925153.png)
